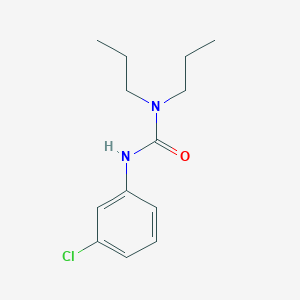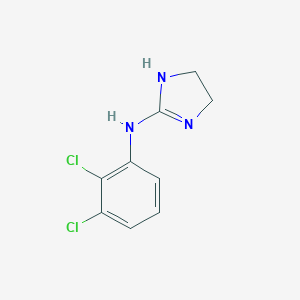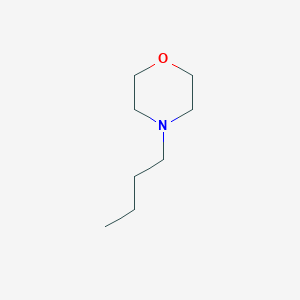
4-叔丁基-1,1-二氟环己烷
概述
描述
4-Tert-butyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C10H18F2. It belongs to the class of disubstituted cyclohexanes, where two substituents are attached to the cyclohexane ring. This compound is characterized by the presence of a tert-butyl group and two fluorine atoms on the cyclohexane ring, making it a unique and interesting molecule for various chemical studies .
科学研究应用
4-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the stability and reactivity of cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-tert-butylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of 4-Tert-butyl-1,1-difluorocyclohexane may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced fluorinating agents and catalysts can further enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The cyclohexane ring can be reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted cyclohexanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of various reduced cyclohexane derivatives.
作用机制
The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .
相似化合物的比较
Similar Compounds
4-Tert-butyl-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.
4-Tert-butyl-1,1-dibromocyclohexane: Similar structure but with bromine atoms instead of fluorine.
4-Tert-butyl-1,1-diiodocyclohexane: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
4-Tert-butyl-1,1-difluorocyclohexane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes 4-Tert-butyl-1,1-difluorocyclohexane a valuable compound for various chemical and biological studies .
属性
IUPAC Name |
4-tert-butyl-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAZSVVXRCWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348747 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19422-34-5 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?
A1: The structure of 4-tert-butyl-1,1-difluorocyclohexane offers some key advantages for studying this phenomenon:
- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []
- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)







![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)


